BenchChemオンラインストアへようこそ!

2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid

Solid-phase peptide synthesis Fmoc-SPPS Orthogonal protection

2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid (CAS 2385386-08-1) is a synthetic, Fmoc-protected amino acid derivative featuring a 6-oxa-2-azaspiro[3.5]nonane core with an acetic acid side chain at the 7-position. With a molecular formula of C24H25NO5, a molecular weight of ~407.5 Da, and a computed LogP of approximately 3.19, this compound belongs to the class of sp³-enriched, conformationally restricted building blocks designed for Fmoc-solid-phase peptide synthesis (SPPS).

Molecular Formula C24H25NO5
Molecular Weight 407.466
CAS No. 2385386-08-1
Cat. No. B2458425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid
CAS2385386-08-1
Molecular FormulaC24H25NO5
Molecular Weight407.466
Structural Identifiers
SMILESC1CC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC1CC(=O)O
InChIInChI=1S/C24H25NO5/c26-22(27)11-16-9-10-24(15-30-16)13-25(14-24)23(28)29-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
InChIKeyBWVNJNXRECWQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid (CAS 2385386-08-1): A Conformationally Constrained Fmoc-Protected Spirocyclic Amino Acid Building Block


2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid (CAS 2385386-08-1) is a synthetic, Fmoc-protected amino acid derivative featuring a 6-oxa-2-azaspiro[3.5]nonane core with an acetic acid side chain at the 7-position. With a molecular formula of C24H25NO5, a molecular weight of ~407.5 Da, and a computed LogP of approximately 3.19, this compound belongs to the class of sp³-enriched, conformationally restricted building blocks designed for Fmoc-solid-phase peptide synthesis (SPPS) [1]. Its spirocyclic architecture, which integrates both oxetane and azetidine character, offers a defined three-dimensional exit vector geometry that is fundamentally distinct from conventional linear or monocyclic amino acid building blocks [2].

Why 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid Cannot Be Simply Replaced by Other Fmoc-Amino Acid or Spirocyclic Building Blocks


The target compound occupies a precise intersection of three critical design features—Fmoc-based SPPS compatibility, a rigid oxa-azaspiro[3.5]nonane scaffold, and a pendant acetic acid handle—that are not simultaneously present in any single in-class analog. Substituting the Fmoc group for a Boc group (e.g., CAS 2418643-27-1) fundamentally alters the deprotection protocol, as Fmoc is cleaved under mild basic conditions (e.g., 20% piperidine) orthogonal to acid-labile side-chain protections, whereas Boc requires acidic conditions (e.g., TFA) that can degrade acid-sensitive peptides and resin linkers . Replacing the 6-oxa-2-azaspiro[3.5]nonane scaffold with a simpler piperidine or morpholine abolishes the conformational constraint and the specific exit vector geometry: the spirocyclic core enforces a defined dihedral angle between the azetidine nitrogen and the acetic acid substituent, whereas monocyclic analogs retain greater rotational freedom, reducing target engagement predictability [1]. Even closely related spiro isomers—such as the 5-oxa regioisomer (CAS not independently verified as a direct comparator) or the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid series—relocate the oxygen and/or the carboxylic acid functionality, altering hydrogen-bonding capacity, LogP, and the spatial orientation of the reactive handle relative to the peptide backbone [2].

Quantitative Differentiation Evidence for 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid Versus Closest Analogs


Fmoc Versus Boc Protection: Orthogonal Deprotection Compatibility for Acid-Sensitive Peptide Synthesis

The Fmoc protecting group of the target compound is cleaved under mild basic conditions (typically 20% piperidine in DMF, ~5–20 min at room temperature), leaving acid-labile side-chain protecting groups (e.g., tBu esters, Boc, Trt) and the peptide-resin linker (e.g., Wang, Rink amide) intact. In contrast, the Boc-protected analog 2-{2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl}acetic acid (CAS 2418643-27-1) requires strongly acidic conditions (e.g., 50% TFA in DCM) for deprotection, which simultaneously cleaves acid-sensitive side-chain protections and certain resin linkers. This mechanistic dichotomy means the Fmoc compound supports iterative, fully orthogonal SPPS protocols, whereas the Boc analog is incompatible with acid-labile side-chain protection strategies without additional orthogonal group engineering .

Solid-phase peptide synthesis Fmoc-SPPS Orthogonal protection Deprotection conditions

Spirocyclic Conformational Restraint: Increased Fraction sp³ (Fsp³ = 0.416) Versus Linear and Monocyclic Amino Acids

The target compound exhibits a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.416, derived from 10 sp³ carbons out of 24 total carbons [1]. This value is substantially higher than that of standard Fmoc-protected proteinogenic amino acids such as Fmoc-Phe-OH (Fsp³ ≈ 0.22, 2 sp³ carbons out of 9 non-Fmoc carbons) and Fmoc-Ala-OH (Fsp³ ≈ 0.33). Lovering et al. (2009) demonstrated that higher Fsp³ correlates positively with clinical success rates: compounds with Fsp³ ≥ 0.45 showed a significantly higher probability of advancing from Phase I to approval compared to those with Fsp³ < 0.36 [2]. Burkhard and Carreira (2010) further established that azaspirocyclic scaffolds increase Fsp³ content while improving aqueous solubility and reducing excessive lipophilicity compared to flat aromatic systems [3].

Conformational restriction Fraction sp³ Fsp³ Drug-likeness Spirocyclic scaffolds

Oxa-Azaspiro Scaffold: Computed Lipophilicity (LogP ≈ 3.19) and Polar Surface Area (PSA = 76 Ų) Profile Versus Non-Oxygenated Spiro Analogs

The computed LogP of the target compound is 3.19, with a topological polar surface area (tPSA) of 76 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The incorporation of an oxygen atom into the spirocyclic scaffold (6-oxa) is known to reduce lipophilicity by ~0.5–1.0 LogP units compared to the corresponding carba-analogs, while simultaneously improving aqueous solubility through enhanced hydrogen-bonding capacity . Degorce et al. (2019) demonstrated that azaspiroheptane scaffolds can reduce logD₇.₄ by approximately 0.7–0.8 units compared to piperidine analogs, without increasing molecular weight [2]. The embedded oxygen in the 6-oxa position contributes both to lower LogP and to the conformational restriction of the tetrahydropyran ring, providing a uniquely balanced polarity profile compared to the 5-oxa regioisomer (CAS 2418648-18-1 area) or non-oxygenated 2-azaspiro[3.5]nonane derivatives.

Lipophilicity LogP Polar surface area Oxa-azaspiro Physicochemical properties

Bioisosteric Relationship to Pipecolic Acid: 7-Oxa-2-Azaspiro[3.5]nonane Scaffold Validated as a Conformationally Constrained Pipecolic Acid Replacement

The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold—a close structural relative of the target compound (differing in the position of the oxygen atom and the carboxylic acid attachment)—has been explicitly reported as a bioisostere of pipecolic acid, a naturally occurring cyclic amino acid with known biological activity [1]. Kirichok et al. (2023) demonstrated that functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid can be synthesized on multigram scale with good yields, providing practical access to a family of conformationally restricted pipecolic acid surrogates [1]. The target compound extends this validated bioisosteric framework by relocating the carboxylic acid from the 1-position (direct attachment) to a 7-acetic acid substituent, offering a longer reach and different spatial orientation for the carboxylate pharmacophore. This spatial distinction is critical: pipecolic acid's cyclic imino acid geometry is compact, whereas the spirocyclic acetic acid derivative provides an extended conformation that can access deeper binding pockets or enable alternative secondary structure induction in peptide contexts.

Bioisostere Pipecolic acid Conformational constraint Scaffold hopping 7-oxa-2-azaspiro[3.5]nonane

Acetic Acid Side Chain Versus Direct Carboxylic Acid Attachment: Differential Conformational Reach and Peptide Backbone Incorporation Geometry

The target compound features a carboxylic acid group attached via a methylene spacer (acetic acid side chain) at the 7-position of the spirocyclic scaffold, rather than being directly attached to the ring as in 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid (CAS 2580218-07-9) . This structural distinction has two key consequences: (i) the acetic acid side chain provides an additional rotatable bond (contributing to a total of 5 rotatable bonds for the target compound [1]), extending the reach of the carboxylic acid functional group by approximately 1.5 Å compared to the directly attached variant, and (ii) upon incorporation into a peptide backbone via the carboxylic acid, the methylene spacer shifts the peptide backbone attachment point away from the spirocyclic core, potentially reducing steric clash during SPPS coupling reactions and altering the local conformational preferences of the resulting peptide. By comparison, the 6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid (CAS 2580218-07-9, MW = 393.4) features a more compact geometry with direct carboxylic acid attachment .

Acetic acid side chain Conformational reach Exit vector geometry Peptide backbone Spirocyclic amino acid

Oxetane-Containing Spirocycles: Enhanced Metabolic Stability Compared to Acyclic Ether and Morpholine Analogs

The 6-oxa-2-azaspiro[3.5]nonane core of the target compound embeds the oxygen atom within a tetrahydropyran ring that shares a spiro carbon with an azetidine ring—a privileged arrangement that combines the metabolic stability benefits of cyclic ethers with the conformational rigidity of spiro-fusion. Oxetane-containing molecules have been demonstrated to improve key pharmacokinetic properties, including metabolic stability, when grafted onto molecular scaffolds [1]. Specifically, Li et al. (2016) demonstrated that spirocyclic oxetane moieties can influence drug metabolism and disposition, with studies showing microsomal epoxide hydrolase-catalyzed processing of spiro oxetanes as a metabolic pathway distinct from oxidative metabolism of acyclic ethers [2]. By contrast, acyclic ether-containing amino acids and morpholine-based building blocks are more susceptible to oxidative N-dealkylation and O-dealkylation by CYP450 enzymes. The spirocyclic constraint of the target compound restricts the conformational flexibility required for optimal CYP450 substrate recognition, potentially conferring increased metabolic stability [1].

Oxetane Metabolic stability Spirocyclic oxetane Microsomal stability ADME

High-Value Application Scenarios for 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid in Scientific Procurement


Conformationally Constrained Peptide and Peptidomimetic Lead Optimization Programs

In peptide-based drug discovery programs seeking to improve target selectivity and metabolic stability, this building block directly addresses the need for non-proteinogenic amino acids that introduce defined conformational constraint. Its Fsp³ of 0.416 and spirocyclic architecture provide greater three-dimensional complexity than standard Fmoc-amino acids, potentially enhancing binding affinity to challenging targets such as protein-protein interfaces [1]. The demonstrated synthetic accessibility of related oxa-azaspiro scaffolds at multigram scale [2] supports procurement for medium-throughput peptide library synthesis and lead optimization campaigns.

Scaffold-Hopping from Pipecolic Acid-Containing Bioactive Peptides

For research programs with existing structure-activity relationships around pipecolic acid, this building block offers a direct spirocyclic bioisosteric replacement. The validated bioisosteric relationship between the 7-oxa-2-azaspiro[3.5]nonane scaffold and pipecolic acid [2] supports the hypothesis that substituting the target compound for pipecolic acid residues could yield novel intellectual property while maintaining or improving biological activity. The extended acetic acid side chain further diversifies the accessible chemical space beyond what direct carboxylic acid analogs can achieve.

DNA-Encoded Library (DEL) Synthesis Incorporating 3D-Rich, Fmoc-Protected Amino Acid Motifs

The trifunctionalized nature of this compound—featuring an Fmoc-protected amine, a free carboxylic acid, and a spirocyclic core—makes it directly compatible with DEL synthesis workflows, where modular building block incorporation is essential [3]. Its spirocyclic architecture addresses the persistent challenge in DEL design of accessing three-dimensional chemical space beyond flat aromatic systems, potentially increasing hit rates against targets with deep or conformationally selective binding pockets.

Macrocyclic Peptide Design Requiring Defined Exit Vector Geometry

The spirocyclic core of the target compound enforces a specific relative orientation between the Fmoc-protected azetidine nitrogen and the acetic acid side chain, providing a rigidified backbone constraint for macrocyclic peptide design. Unlike flexible amino acid linkers, the pre-organized geometry of this scaffold can reduce the entropic penalty of macrocyclization and promote defined secondary structures, directly supporting the design of cell-permeable cyclic peptides targeting intracellular protein-protein interactions [1].

Quote Request

Request a Quote for 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.